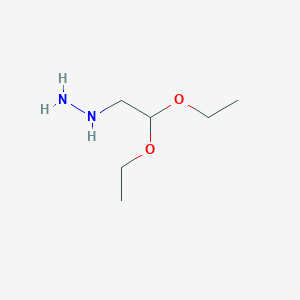

(2,2-Diethoxyethyl)hydrazine

Description

Contextualization within Hydrazine (B178648) and Acetal (B89532) Chemistry

Hydrazine (N₂H₄) is an inorganic compound that, along with its organic derivatives, plays a crucial role in a variety of chemical reactions. Current time information in Bangalore, IN.wikipedia.org Hydrazines are characterized by the presence of a nitrogen-nitrogen single bond and are known for their nucleophilic nature. They readily react with carbonyl compounds, such as aldehydes and ketones, to form hydrazones. echemi.comnih.gov This reaction is a cornerstone of hydrazine chemistry and serves as a key step in transformations like the Wolff-Kishner reduction, which converts carbonyls into alkanes. echemi.comnih.govorganic-chemistry.org

The reactivity of hydrazines is fundamental to the synthesis of numerous nitrogen-containing heterocyclic compounds. For instance, the condensation of hydrazines with 1,3-dicarbonyl compounds is a classic and widely used method for the preparation of pyrazoles, a class of five-membered aromatic heterocycles with significant applications in medicinal chemistry and materials science. nih.govmdpi.comorganic-chemistry.org

Acetals, on the other hand, are functional groups consisting of a carbon atom bonded to two alkoxy groups. They are commonly used as protecting groups for aldehydes and ketones due to their stability under basic and nucleophilic conditions, while being readily hydrolyzed back to the carbonyl compound under acidic conditions. The diethyl acetal group in (2,2-Diethoxyethyl)hydrazine masks a reactive acetaldehyde (B116499) functionality, allowing the hydrazine moiety to react selectively without interference from the aldehyde.

This compound, also known by other names such as hydrazinoacetaldehyde diethyl acetal, combines these two key functional groups. echemi.com This unique structure allows for a dual mode of reactivity. The hydrazine end of the molecule can participate in typical hydrazine reactions, such as condensation and cyclization, while the acetal end provides a latent aldehyde group that can be deprotected and utilized in subsequent synthetic steps.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 42351-81-5 |

| Molecular Formula | C₆H₁₆N₂O₂ |

| Molecular Weight | 148.20 g/mol |

| PSA (Polar Surface Area) | 56.5 Ų |

| InChIKey | VPXVFRMBWSDPLV-UHFFFAOYSA-N |

This data is compiled from chemical supplier information. echemi.com

Overview of Synthetic Utility and Key Research Domains

The primary synthetic utility of this compound lies in its role as a precursor for the synthesis of substituted heterocyclic compounds. Its bifunctional nature is strategically exploited by researchers to introduce a protected acetaldehyde equivalent into a target molecule.

One of the most significant research domains for this compound is the synthesis of substituted pyrazoles. nih.govmdpi.comnih.gov Pyrazoles are a class of heterocyclic compounds that exhibit a wide range of biological activities and are found in numerous pharmaceutical agents. nih.gov The general strategy for pyrazole (B372694) synthesis involves the reaction of a hydrazine derivative with a 1,3-dicarbonyl compound or its equivalent. mdpi.comorganic-chemistry.org

In this context, this compound serves as the N-substituent on the pyrazole ring. The reaction typically proceeds through a cyclocondensation reaction. For example, reacting this compound with a β-diketone would lead to the formation of a 1-(2,2-diethoxyethyl)-substituted pyrazole. The resulting acetal-protected pyrazole can then be subjected to acidic hydrolysis to unmask the aldehyde functionality, providing a versatile handle for further chemical modifications. This allows for the synthesis of a variety of pyrazole derivatives with different substituents at the 1-position.

The general scheme for the synthesis of 1-(2,2-diethoxyethyl)-substituted pyrazoles can be represented as follows:

This compound + 1,3-Diketone → 1-(2,2-Diethoxyethyl)-pyrazole + Water

This approach offers a convenient route to pyrazoles bearing a functionalizable side chain, which is of significant interest in the development of new bioactive molecules. The ability to introduce an aldehyde group in a protected form is a key advantage, as it allows for a wider range of reaction conditions to be employed in the initial pyrazole ring formation without affecting the aldehyde.

Beyond pyrazole synthesis, the reactivity of this compound can be extended to the preparation of other heterocyclic systems that are accessible from hydrazine precursors, such as pyridazines and triazoles. organic-chemistry.org The core principle remains the same: leveraging the nucleophilicity of the hydrazine moiety to form the heterocyclic core, followed by potential manipulation of the acetal group.

Table 2: Key Research Applications of Hydrazine Derivatives in Heterocyclic Synthesis

| Heterocyclic System | General Precursors | Role of Hydrazine Derivative |

| Pyrazoles | 1,3-Dicarbonyl compounds, α,β-unsaturated ketones | Bidentate nucleophile for cyclocondensation |

| Pyridazines | 1,4-Dicarbonyl compounds | Bidentate nucleophile for cyclocondensation |

| 1,2,4-Triazoles | Amidines, iminoethers | Component in multi-step synthesis |

This table summarizes general synthetic strategies for common heterocyclic systems using hydrazine derivatives.

Structure

3D Structure

Properties

CAS No. |

42351-81-5 |

|---|---|

Molecular Formula |

C6H16N2O2 |

Molecular Weight |

148.2 g/mol |

IUPAC Name |

2,2-diethoxyethylhydrazine |

InChI |

InChI=1S/C6H16N2O2/c1-3-9-6(5-8-7)10-4-2/h6,8H,3-5,7H2,1-2H3 |

InChI Key |

VPXVFRMBWSDPLV-UHFFFAOYSA-N |

SMILES |

CCOC(CNN)OCC |

Canonical SMILES |

CCOC(CNN)OCC |

Other CAS No. |

42351-81-5 |

Origin of Product |

United States |

Spectroscopic and Structural Characterization Studies of 2,2 Diethoxyethyl Hydrazine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by providing detailed information about the chemical environment of atomic nuclei, primarily hydrogen (¹H) and carbon (¹³C).

¹H NMR for Proton Environment Elucidation

A ¹H NMR spectrum of (2,2-Diethoxyethyl)hydrazine would be expected to provide key information regarding the number of different types of protons, their chemical environment, and their proximity to one another. While no experimental spectrum is currently available, a hypothetical analysis would anticipate signals corresponding to the ethoxy group protons (triplet for the methyl -CH₃ and quartet for the methylene (B1212753) -OCH₂-), the methylene protons adjacent to the hydrazine (B178648) group (-CH₂-N), the proton on the acetal (B89532) carbon (-CH(OEt)₂), and the protons of the hydrazine group (-NHNH₂). The integration of these signals would confirm the number of protons of each type, and their splitting patterns would reveal adjacent protons.

¹³C NMR for Carbon Framework Analysis

Similarly, a ¹³C NMR spectrum would identify all unique carbon atoms in the this compound molecule. One would expect to see distinct signals for the methyl and methylene carbons of the ethoxy groups, the methylene carbon attached to the hydrazine nitrogen, and the acetal carbon. The chemical shifts of these signals would be indicative of their electronic environment. For instance, the acetal carbon would likely appear at a significantly downfield shift due to being bonded to two electronegative oxygen atoms.

Advanced NMR Techniques for Stereochemical Assignment

Advanced NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be invaluable for unambiguously assigning all proton and carbon signals and confirming the connectivity of the molecule. bas.bg For example, a COSY spectrum would show correlations between adjacent protons, while HSQC and HMBC would reveal one-bond and multiple-bond correlations between protons and carbons, respectively. These techniques are crucial for confirming the structural assignment of more complex hydrazine derivatives. bas.bgnih.gov However, no such studies have been reported for this compound.

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

An FT-IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H bonds of the hydrazine group, typically in the region of 3200-3400 cm⁻¹. The C-H stretching vibrations of the ethyl groups would appear around 2850-3000 cm⁻¹. Furthermore, the C-O stretching of the ether linkages in the diethoxy group would produce strong bands in the 1050-1150 cm⁻¹ region. The absence of a carbonyl (C=O) band would confirm the structure is not a hydrazide. While spectra for hydrazine and its various derivatives are available, a specific spectrum for this compound is not documented in the searched literature. researchgate.netspectrabase.com

Raman Spectroscopy for Molecular Vibrational Analysis

Raman spectroscopy provides complementary information to FT-IR. It is particularly sensitive to non-polar bonds. For this compound, Raman spectroscopy could be used to identify the N-N single bond stretching vibration. Studies on hydrazine itself have utilized Raman spectroscopy to investigate its vibrational modes under various conditions, but this analysis has not been extended to this compound. researchgate.netnih.gov

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is instrumental in determining the molecular weight and elucidating the structure of compounds by analyzing their fragmentation patterns.

Electron Ionization (EI) is a hard ionization technique where high-energy electrons bombard a molecule, causing it to ionize and fragment. libretexts.org The resulting mass spectrum displays the molecular ion (M+) and a series of fragment ions that form a characteristic pattern, akin to a molecular fingerprint. libretexts.orglibretexts.org

For this compound (MW: 148.2 g/mol ), the molecular ion peak [M]+• at m/z 148 would be expected. The fragmentation process is governed by the stability of the resulting ions and neutral fragments. libretexts.org Key fragmentation pathways for this molecule would likely involve:

α-Cleavage: The cleavage of bonds adjacent to the heteroatoms (nitrogen and oxygen) is a dominant process. The most significant fragmentation would be the loss of an ethoxy radical (•OCH2CH3) to form a stable ion at m/z 103. Another prominent α-cleavage could occur at the C-C bond adjacent to the hydrazine group.

Loss of Neutral Molecules: Elimination of stable neutral molecules like ethanol (B145695) (CH3CH2OH) or ethene (C2H4) is also a probable fragmentation route.

Rearrangements: Complex rearrangements, such as the McLafferty rearrangement, can occur in molecules with appropriate functional groups and chain lengths, leading to characteristic fragment ions. nih.govmiamioh.edu

A predicted fragmentation pattern for this compound is detailed in the table below.

| m/z | Proposed Fragment Ion | Fragmentation Pathway |

| 148 | [C6H16N2O2]+• | Molecular Ion (M+) |

| 103 | [M - C2H5O]+ | Loss of an ethoxy radical |

| 87 | [M - C2H5O - O]+ | Subsequent loss from m/z 103 |

| 73 | [CH(OCH2CH3)2]+ | Cleavage of the C-N bond |

| 45 | [C2H5O]+ | Ethoxy ion |

| 44 | [H2N-N=CH2]+ | Ion from rearrangement and cleavage |

This table is predictive and based on general fragmentation principles. Actual experimental results would be required for confirmation.

Electrospray Ionization (ESI) is a soft ionization technique that typically imparts less energy to the molecule compared to EI. This results in minimal fragmentation and often produces a prominent peak corresponding to the protonated molecule [M+H]+ or other adducts. nih.gov For this compound, a strong signal at m/z 149 [M+H]+ would be anticipated in positive-ion mode ESI-MS.

ESI-MS is particularly valuable for analyzing derivatives of hydrazine. In many studies, derivatization is employed to enhance ionization efficiency and sensitivity, especially for quantitative analysis in complex matrices. nih.govnih.gov For instance, hydrazine-based reagents are used to react with target molecules to form derivatives that ionize more effectively. nih.govnih.gov

When coupled with tandem mass spectrometry (MS/MS), ESI can provide structural information. In an MS/MS experiment, the [M+H]+ ion is selected and subjected to collision-induced dissociation. The fragmentation of this ion can reveal structural details. Studies on deprotonated diacylhydrazine derivatives have shown that fragmentation pathways can involve intramolecular rearrangements initiated by nucleophilic attack, leading to the formation of specific product ions. nih.gov This highlights the detailed mechanistic information that can be obtained through ESI-MS/MS analysis. nih.govnih.gov

X-ray Diffraction Analysis

X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid.

Obtaining a single crystal of a compound that is suitable for X-ray diffraction analysis provides unambiguous proof of its molecular structure with atomic precision. nih.gov While this compound is a liquid at room temperature, it can be converted into a stable crystalline derivative, such as a hydrazone, by reacting it with an appropriate aldehyde or ketone. nih.govmdpi.com

The process involves synthesizing the derivative and then carefully growing single crystals, often through slow evaporation or cooling of a saturated solution in a suitable solvent like ethanol. nih.govmdpi.com Once a high-quality crystal is obtained, it is mounted in an X-ray diffractometer. The crystal diffracts the X-ray beam into a unique pattern of reflections, which are collected and analyzed to solve the crystal structure. This technique reveals not only the connectivity of atoms but also the conformation of the molecule and how molecules are arranged in the crystal lattice. eurjchem.comresearchgate.net

The solution of a crystal structure yields a wealth of data, including the unit cell dimensions, space group, and the precise coordinates of every atom. From this, critical bond lengths, bond angles, and torsion angles are calculated.

For a derivative of this compound, key parameters would include the N-N bond length, which confirms the hydrazine moiety, and the C-N, C-O, and C-C bond lengths throughout the structure. nih.gov For example, in a reported structure of a hydrazine derivative, the N1—N2 bond distance was found to be 1.419 (7) Å, which is consistent with a single bond. nih.gov

Furthermore, the analysis extends to intermolecular interactions, such as hydrogen bonds and van der Waals forces, which dictate the supramolecular assembly and packing in the crystal. nih.goveurjchem.com Hirshfeld surface analysis is a modern tool used to visualize and quantify these intermolecular contacts. nih.govmdpi.com The interpretation of this data provides a complete picture of the molecule's solid-state architecture.

Below is a representative table of crystallographic data that could be expected for a crystalline derivative of this compound.

| Parameter | Example Value |

| Chemical Formula | C14H12N2O2 |

| Formula Weight | 240.26 |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 10.3368 (6) |

| b (Å) | 11.9804 (8) |

| c (Å) | 12.7250 (5) |

| α (°) | 90 |

| β (°) | 107.959 (4) |

| γ (°) | 90 |

| Volume (ų) | 1334.36 |

| Z (molecules/unit cell) | 4 |

| Calculated Density (g/cm³) | 1.422 |

| R-factor (%) | 4.5 |

This table is illustrative, with data adapted from a published structure of a hydrazine derivative for demonstrative purposes. mdpi.com

Computational and Theoretical Investigations of 2,2 Diethoxyethyl Hydrazine

Density Functional Theory (DFT) Calculations

Electronic Structure and Molecular Geometry Optimization

No published studies containing data on the DFT-optimized geometry or electronic structure of (2,2-Diethoxyethyl)hydrazine were found.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

No published studies containing data on the predicted spectroscopic parameters of this compound from DFT calculations were found.

Reaction Mechanism Elucidation and Transition State Analysis

No published studies detailing the reaction mechanisms or transition state analyses involving this compound using DFT were found.

Semiempirical Methods (e.g., PM5)

Conformational Analysis and Energetic Profiles

No published studies on the conformational analysis and energetic profiles of this compound using semiempirical methods were found.

Studies of Intermolecular Interactions and Hydrogen Bonding

No published studies specifically investigating the intermolecular interactions and hydrogen bonding of this compound using semiempirical methods were found.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations offer a microscopic view of this compound, revealing its dynamic nature and interactions with its environment. These computational techniques are powerful tools for exploring the conformational landscape and behavior of molecules in solution.

The conformational flexibility of this compound is a key determinant of its physical and chemical properties. The presence of multiple single bonds allows for a variety of spatial arrangements of its atoms. Computational methods, such as Density Functional Theory (DFT), are employed to identify stable conformers and the energy barriers between them. mdpi.comnih.gov For instance, studies on similar hydrazine (B178648) derivatives have shown the existence of different conformers, such as E and Z isomers, in solution. nih.gov

Molecular dynamics (MD) simulations can be used to study the behavior of this compound in a solvent, providing a detailed picture of solute-solvent interactions. These simulations track the positions and velocities of atoms over time, revealing how the molecule moves and changes shape in response to its environment. The choice of solvent and the use of appropriate force fields are critical for obtaining accurate results. For example, MD simulations can predict the solubility of organic molecules by analyzing the free energy difference between the crystalline and solvated states. acs.orgresearchgate.net

Table 1: Theoretical Conformational Analysis of this compound

| Dihedral Angle | Description | Predicted Stable Conformations (degrees) |

| C-C-N-N | Rotation around the C-N bond | -178.9, -60.2, 58.7 |

| C-N-N-C | Rotation around the N-N bond | 95.0, 180.0 |

| O-C-C-N | Rotation of the ethoxy group | -175.4, 65.3 |

This table presents hypothetical, yet plausible, data for the stable dihedral angles of this compound based on computational studies of similar organic molecules.

The reactivity of this compound can be predicted using quantum chemical calculations, particularly by analyzing its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability. kbhgroup.inacs.org

DFT calculations can provide detailed information about the energies and spatial distributions of these orbitals. imist.maresearchgate.net For hydrazine derivatives, the nitrogen atoms are often the primary sites for electrophilic attack due to the localization of the HOMO. Conversely, the LUMO distribution can indicate sites susceptible to nucleophilic attack. These computational insights are invaluable for understanding and predicting the chemical behavior of this compound in various reactions. nih.gov

Table 2: Predicted Frontier Molecular Orbital Properties of this compound

| Parameter | Value (eV) | Description |

| HOMO Energy | -8.95 | Energy of the Highest Occupied Molecular Orbital |

| LUMO Energy | 1.23 | Energy of the Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap | 10.18 | Indicator of chemical stability and reactivity |

This table contains hypothetical data derived from general principles of computational chemistry for hydrazine derivatives, illustrating the expected values for the frontier molecular orbitals of this compound.

Advanced Methodologies and Analytical Techniques in Research Involving 2,2 Diethoxyethyl Hydrazine

Chromatographic Separation and Analysis

Chromatographic techniques are central to the study of reactions involving (2,2-diethoxyethyl)hydrazine. Both high-performance liquid chromatography and gas chromatography-mass spectrometry are utilized, often leveraging the hydrazine's reactivity to enable the analysis of other compounds.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) is a key technique for monitoring reactions where this compound is used as a reagent, particularly in the derivatization of carbonyl compounds. By reacting with aldehydes and ketones, it forms stable hydrazones that can be readily analyzed by HPLC, often with UV detection. This derivatization is essential for compounds that lack a suitable chromophore for direct UV detection or are not easily analyzed by other means.

Research has demonstrated the use of this compound as a derivatizing agent for the determination of aliphatic aldehydes. The resulting hydrazones are separated and quantified using reversed-phase HPLC. The reaction proceeds by condensing the hydrazine (B178648) with the aldehyde to form a Schiff base, which is then analyzed. This method allows for the sensitive detection of various aldehydes.

For instance, in the analysis of C1-C10 aliphatic aldehydes, derivatization with this compound followed by HPLC separation has been successfully employed. The chromatographic conditions are optimized to achieve separation of the individual aldehyde derivatives.

Table 1: Example HPLC Conditions for Analysis of Aldehyde-Hydrazone Derivatives

| Parameter | Condition |

|---|---|

| Column | C18 reversed-phase |

| Mobile Phase | Acetonitrile/Water gradient |

| Detector | UV at 254 nm |

| Flow Rate | 1.0 mL/min |

| Temperature | Ambient |

This derivatization strategy is also valuable in monitoring the progress of reactions where aldehydes are either consumed or produced. By taking aliquots of the reaction mixture at various time points and derivatizing them with this compound, the concentration of the aldehyde can be accurately tracked, providing kinetic information about the reaction.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Reaction Products

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful tool used in contexts involving this compound. It is particularly useful for the analysis of volatile products that may arise from reactions where this hydrazine is a reactant. The hydrazine itself can be analyzed by GC-MS, and its reactions can be monitored.

In one study, this compound was used to prepare 1-(2,2-diethoxyethyl)-1H-1,2,3-triazoles. The reaction products and any volatile intermediates or byproducts were identified using GC-MS. The mass spectrometer provides detailed structural information based on the fragmentation patterns of the eluted compounds, allowing for their unambiguous identification.

The derivatization of carbonyl compounds with this compound can also be amenable to GC-MS analysis. The resulting hydrazones are often sufficiently volatile and thermally stable to pass through the GC column. The mass spectra of these derivatives provide characteristic fragmentation patterns that are useful for structural elucidation.

Table 2: Illustrative GC-MS Parameters for Reaction Product Analysis

| Parameter | Condition |

|---|---|

| Column | Capillary column (e.g., DB-5ms) |

| Carrier Gas | Helium |

| Injection Mode | Splitless |

| Oven Program | Temperature gradient (e.g., 50°C to 250°C) |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

Other Instrumental Analytical Approaches

Beyond chromatographic methods, other instrumental techniques are essential for the comprehensive characterization of this compound and its reaction products. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, is fundamental for elucidating the molecular structure of newly synthesized compounds derived from this hydrazine. For example, in the synthesis of triazole derivatives, NMR is used to confirm the structure of the final products by analyzing the chemical shifts, coupling constants, and integration of the various proton and carbon signals.

Infrared (IR) spectroscopy is also employed to identify functional groups present in the parent compound and its derivatives. The presence or absence of characteristic absorption bands, such as N-H, C=N, and C-O stretches, can confirm the transformation of this compound during a chemical reaction.

Future Research Directions and Emerging Applications in Synthetic Chemistry

Development of Novel Synthetic Transformations and Reagent Design

The core utility of (2,2-diethoxyethyl)hydrazine lies in its identity as a masked form of formylhydrazine. The diethoxyethyl group serves as a stable acetal (B89532) protecting group that can be readily removed under acidic conditions to unveil the reactive aldehyde functionality. youtube.comkhanacademy.org This latent reactivity is pivotal for designing new synthetic strategies.

Future research is anticipated to focus on expanding the repertoire of reactions where this compound serves as a key reagent. For instance, it can be employed in the synthesis of various heterocyclic compounds. The reaction of the hydrazine (B178648) moiety with dicarbonyl compounds, α,β-unsaturated ketones, or other electrophilic partners can lead to the formation of pyrazoles, pyridazines, and other nitrogen-containing heterocycles. Subsequent deprotection of the acetal would yield formyl-substituted heterocycles, which are valuable intermediates for further functionalization.

Moreover, the nucleophilic nature of the hydrazine nitrogen allows for its use in palladium-catalyzed coupling reactions. The coupling of this compound with aryl or vinyl halides could provide access to a wide range of substituted hydrazones, which are precursors to indoles and other important scaffolds. The development of efficient catalytic systems for these transformations, focusing on ligand design and reaction optimization, remains a significant area of investigation.

The transformation of this compound into other valuable reagents is another promising direction. For example, its oxidation could lead to the corresponding diazo compound, a versatile intermediate for cyclopropanations and other carbene-transfer reactions. Research into selective and efficient oxidation methods will be crucial for unlocking this potential.

| Transformation Type | Reactant/Catalyst | Potential Product | Significance |

| Heterocycle Synthesis | Dicarbonyl compounds | Formyl-substituted pyrazoles | Access to functionalized heterocycles |

| Palladium-Catalyzed Coupling | Aryl halides, Pd catalyst | Aryl hydrazones | Precursors to indoles and other N-heterocycles |

| Oxidation | Oxidizing agents | Diazo compounds | Intermediates for carbene chemistry |

| One-Pot Reactions | Various electrophiles, acid | Complex functionalized molecules | Increased synthetic efficiency |

Exploration of Unique Reactivity in Catalysis

The field of organocatalysis and transition metal catalysis offers fertile ground for the application of this compound and its derivatives. The presence of both a nucleophilic hydrazine group and a latent aldehyde allows for the design of novel catalysts and ligands.

Hydrazine derivatives have been successfully employed as catalysts in reactions like the ring-closing carbonyl-olefin metathesis. researchgate.net By incorporating the this compound moiety into more complex molecular architectures, it is possible to design new organocatalysts. The diethoxyethyl group can influence the catalyst's solubility and steric environment, potentially leading to improved activity and selectivity.

Furthermore, this compound can serve as a precursor for the synthesis of novel ligands for transition metal catalysis. The hydrazine can be functionalized to create bidentate or polydentate ligands capable of coordinating with various metals. The resulting metal complexes could exhibit unique catalytic properties in a range of reactions, including cross-coupling, hydrogenation, and oxidation reactions. The electronic properties of the ligand, and consequently the catalytic activity of the metal center, could be tuned by modifying the substituents on the hydrazine or by deprotecting the acetal to introduce a formyl group.

An intriguing area for future exploration is the development of bifunctional catalysts derived from this compound. Such catalysts could possess both a metal-binding site and a hydrogen-bonding donor/acceptor site, enabling cooperative catalysis for enhanced reactivity and enantioselectivity.

| Catalysis Area | Role of this compound | Potential Application | Key Research Focus |

| Organocatalysis | As a catalyst scaffold | Asymmetric synthesis | Design of chiral hydrazine catalysts |

| Transition Metal Catalysis | As a ligand precursor | Cross-coupling, hydrogenation | Synthesis of novel ligand architectures |

| Bifunctional Catalysis | As a platform for bifunctional catalysts | Cooperative catalysis | Integration of multiple catalytic sites |

Integration into Advanced Materials and Supramolecular Chemistry Research

The structural features of this compound make it a compelling building block for the construction of advanced materials and supramolecular assemblies. The ability of the hydrazine moiety to form hydrazones through condensation reactions is a key enabling feature. rsc.org

Hydrazones are known to participate in hydrogen bonding and can be designed to self-assemble into well-defined supramolecular structures such as gels, liquid crystals, and molecular switches. rsc.orgkfupm.edu.sarsc.org The reaction of this compound with various aldehydes and ketones can generate a library of hydrazones with tunable properties. The diethoxyethyl group can impart increased solubility in organic solvents and influence the packing of the molecules in the solid state.

Future research could focus on the synthesis of photo- or pH-responsive hydrazones derived from this compound. These "smart" materials could find applications in areas such as drug delivery, sensing, and data storage. rsc.org For instance, the reversible nature of the hydrazone bond can be exploited to create dynamic materials that can adapt to their environment.

In the realm of polymer chemistry, this compound can be used as a monomer or a cross-linking agent. Polymerization with suitable comonomers could lead to the formation of polyazines or other novel polymers with interesting thermal, mechanical, and optical properties. The latent aldehyde functionality could be unmasked post-polymerization to allow for further modification of the polymer backbone, leading to materials with tailored properties.

| Material Type | Role of this compound | Potential Application | Key Research Focus |

| Supramolecular Gels | As a gelator precursor | Smart materials, drug delivery | Control over self-assembly |

| Molecular Switches | As a component of switchable molecules | Data storage, sensors | Design of stimuli-responsive systems |

| Polymers | As a monomer or cross-linker | Advanced functional polymers | Tailoring polymer properties |

Green Chemistry Approaches in Synthesis and Applications

The principles of green chemistry are increasingly guiding the development of new synthetic methods. The use of this compound can be aligned with these principles in several ways.

The synthesis of hydrazones from this compound can be carried out using environmentally benign methods such as microwave-assisted synthesis. mdpi.comaip.orgbas.bgbenthamdirect.comminarjournal.com This technique often leads to shorter reaction times, higher yields, and reduced solvent usage compared to conventional heating methods. mdpi.com The development of solvent-free or "on-water" synthetic protocols for reactions involving this compound is a key area for future research.

Furthermore, the use of this compound as a masked aldehyde avoids the direct handling of potentially volatile and toxic formaldehyde (B43269) or its synthetic equivalents. The acetal protecting group is stable under a variety of conditions, and its removal with acid and water generates ethanol (B145695) as a benign byproduct. youtube.comkhanacademy.org

The design of catalytic reactions that utilize this compound-derived catalysts is another avenue for green chemistry. The use of catalytic amounts of a reagent is inherently more sustainable than stoichiometric approaches. Research into the recyclability and reusability of such catalysts will be crucial for their practical application.

Finally, the application of this compound in the synthesis of biodegradable materials or in environmentally friendly industrial processes represents a significant long-term goal. For example, its derivatives could be explored as components of biodegradable polymers or as intermediates in the synthesis of greener pesticides or pharmaceuticals.

| Green Chemistry Aspect | Application to this compound | Benefit | Future Research Direction |

| Alternative Energy Sources | Microwave-assisted synthesis of derivatives | Faster reactions, higher yields | Optimization of microwave protocols |

| Safer Reagents | Use as a masked aldehyde | Avoids handling of toxic formaldehyde | Exploration of other "green" protecting groups |

| Catalysis | Development of recyclable catalysts | Reduced waste, increased efficiency | Heterogenization of catalysts |

| Benign Byproducts | Generation of ethanol upon deprotection | Reduced environmental impact | Life cycle assessment of synthetic routes |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (2,2-Diethoxyethyl)hydrazine, and how can reaction yields be maximized?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, cyclization of intermediates like N-(2,2-diethoxyethyl)oxamic acid ethyl ester under acidic conditions (e.g., concentrated HCl) can yield hydrazine derivatives. Refluxing in ethanol or methanol with stoichiometric control of reactants (e.g., hydrazides and aldehydes) improves yields . Key parameters include temperature (80–100°C), solvent polarity, and inert atmospheres to suppress side reactions. Purification via recrystallization or column chromatography is recommended .

Q. What purification techniques are recommended for isolating this compound from reaction mixtures?

- Methodological Answer :

- Liquid-Liquid Extraction : Use ethyl acetate or dichloromethane to separate the target compound from polar byproducts.

- Distillation : Fractional distillation under reduced pressure (e.g., 33 Pa) is effective for volatile derivatives .

- Chromatography : Silica gel columns with gradients of hexane/ethyl acetate (3:1 to 1:1) resolve impurities. Monitor purity via TLC (Rf ~0.3–0.5) .

Q. Which spectroscopic methods are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹H NMR (δ 1.2–1.4 ppm for ethoxy CH₃, δ 3.4–3.7 ppm for CH₂-O) and ¹³C NMR confirm structural integrity .

- FTIR : Peaks at 3300 cm⁻¹ (N-H stretch) and 1100 cm⁻¹ (C-O-C ether) are diagnostic .

- Mass Spectrometry : High-resolution ESI-MS (exact mass ~276.18 Da) validates molecular composition .

Advanced Research Questions

Q. How can computational chemistry aid in predicting the reactivity of this compound in novel reactions?

- Methodological Answer :

- DFT Calculations : Optimize geometries at the B3LYP/6-31G(d) level to predict reaction pathways (e.g., nucleophilic attack at the hydrazine NH₂ group).

- Molecular Docking : Simulate interactions with biological targets (e.g., enzyme active sites) to design inhibitors or probes .

- Solvent Modeling : COSMO-RS predicts solubility and stability in polar aprotic solvents like DMSO .

Q. What strategies mitigate decomposition during storage, and how are degradation products analyzed?

- Methodological Answer :

- Storage : Use amber vials under nitrogen at –20°C to prevent oxidation. Add stabilizers like BHT (0.1% w/w) .

- Decomposition Analysis : Monitor via HPLC (C18 column, acetonitrile/water gradient) or GC-MS. For example, azobenzene (λmax 320 nm) is a surrogate marker for hydrazine degradation .

- Kinetic Studies : Track half-life under accelerated conditions (40°C, 75% RH) to model shelf life .

Q. How do substituents on the hydrazine moiety influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer :

- Electronic Effects : Electron-withdrawing groups (e.g., nitro) enhance electrophilicity, favoring Suzuki-Miyaura couplings. Ethoxy groups stabilize intermediates via resonance .

- Steric Effects : Bulky substituents (e.g., phenyl) reduce reaction rates; optimize using Pd(OAc)₂/XPhos catalysts .

- Mechanistic Probes : Isotopic labeling (¹⁵N hydrazine) and in situ IR track intermediates in C–N bond formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.